CI-1040

Catalog No.
S548271
CAS No.
212631-79-3
M.F
C17H14ClF2IN2O2
M. Wt
478.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CI-1040

CAS Number

212631-79-3

Product Name

CI-1040

IUPAC Name

2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide

Molecular Formula

C17H14ClF2IN2O2

Molecular Weight

478.7 g/mol

InChI

InChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24)

InChI Key

GFMMXOIFOQCCGU-UHFFFAOYSA-N

SMILES

C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide, CI 1040, CI-1040, PD 184352, PD-184352, PD184352

Canonical SMILES

C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl

Description

The exact mass of the compound 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide is 477.97565 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of aminobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CI-1040 is a small molecule that has been investigated for its potential to inhibit the growth of various cancers. Its mechanism of action involves targeting a cellular signaling pathway known as the Mitogen-Activated Protein Kinase (MAPK) pathway []. This pathway is involved in regulating cell growth and proliferation [].

Inhibition of MEK Proteins

CI-1040 acts as a specific inhibitor of MEK1 and MEK2, two enzymes within the MAPK pathway [, ]. By inhibiting these enzymes, CI-1040 disrupts the normal signaling cascade, potentially leading to the arrest of cell growth [, ].

CI-1040, also known as PD184352, is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK), specifically targeting MEK1 and MEK2. This compound belongs to the class of benzhydroxamate derivatives and is primarily known for its role in inhibiting the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. The inhibition of this pathway by CI-1040 leads to significant effects on various cellular processes, including apoptosis and cell cycle regulation .

  • Oxidation: This can lead to the formation of hydroxylated metabolites.
  • Reduction: Reduction reactions may produce dehalogenated products.
  • Substitution: Substitution reactions at halogenated positions can yield various analogs.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically performed under controlled conditions to optimize yield and selectivity .

CI-1040 exhibits significant biological activity through its mechanism of action as a noncompetitive MEK inhibitor. It effectively disrupts the MAPK/ERK signaling pathway, leading to:

  • Inhibition of Cell Proliferation: CI-1040 has been shown to inhibit proliferation in various cancer cell lines, including neuroblastoma and other solid tumors.
  • Induction of Apoptosis: The compound significantly enhances apoptosis in cancer cells by blocking cell cycle progression, particularly at the S phase .
  • Minimal Impact on Normal Cells: CI-1040 demonstrates selective toxicity towards cancer cells, sparing normal fibroblast cell lines .

The synthesis of CI-1040 involves a multi-step process that includes the formation of a benzhydroxamate derivative. Key steps in the synthesis are:

  • Reaction of 2-chloro-4-iodoaniline with cyclopropylmethanol to form an intermediate.
  • Subsequent reaction with 3,4-difluorobenzoyl chloride to yield the final product.

Industrial production methods mirror these synthetic routes but are scaled for efficiency and quality assurance using automated systems .

CI-1040 has been primarily explored for its potential therapeutic applications in oncology. Its main applications include:

  • Cancer Treatment: As a MEK inhibitor, CI-1040 is investigated for treating various cancers, including non-small-cell lung cancer, breast cancer, colon cancer, and pancreatic cancer.
  • Combination Therapy: It is often studied in combination with other therapeutic agents to enhance anti-cancer efficacy .

Studies have shown that CI-1040 interacts with several biological targets beyond MEK1 and MEK2. Notably:

  • Enhanced Efficacy in Mutant Backgrounds: The presence of specific mutations (e.g., B-Raf mutation V600E) can increase the efficacy of CI-1040.
  • Combination with Other Inhibitors: Research indicates that combining CI-1040 with other inhibitors can synergistically enhance anti-tumor effects .

Several compounds share structural or functional similarities with CI-1040. These include:

Compound NameMechanismUnique Features
TrametinibMEK inhibitorApproved for melanoma treatment
CobimetinibMEK inhibitorUsed in combination with vemurafenib
SelumetinibMEK inhibitorInvestigated for various solid tumors

CI-1040 is distinguished by its specific selectivity for MEK1 and MEK2 and its unique metabolic pathways that may influence its therapeutic efficacy compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

477.97566 g/mol

Monoisotopic Mass

477.97566 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R3K9Y00J04

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

212631-79-3

Wikipedia

Ci-1040

Dates

Modify: 2023-08-15
1: Ou DL, Shen YC, Liang JD, Liou JY, Yu SL, Fan HH, Wang DS, Lu YS, Hsu C, Cheng AL. Induction of Bim expression contributes to the antitumor synergy between sorafenib and mitogen-activated protein kinase/extracellular signal-regulated kinase kinase inhibitor CI-1040 in hepatocellular carcinoma. Clin Cancer Res. 2009 Sep 15;15(18):5820-8. Epub 2009 Sep 8. PubMed PMID: 19737956.
2: Henderson YC, Ahn SH, Clayman GL. Inhibition of the growth of papillary thyroid carcinoma cells by CI-1040. Arch Otolaryngol Head Neck Surg. 2009 Apr;135(4):347-54. PubMed PMID: 19380355.
3: Barrett SD, Bridges AJ, Dudley DT, Saltiel AR, Fergus JH, Flamme CM, Delaney AM, Kaufman M, LePage S, Leopold WR, Przybranowski SA, Sebolt-Leopold J, Van Becelaere K, Doherty AM, Kennedy RM, Marston D, Howard WA Jr, Smith Y, Warmus JS, Tecle H. The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorg Med Chem Lett. 2008 Dec 15;18(24):6501-4. Epub 2008 Oct 15. PubMed PMID: 18952427.
4: Liu D, Liu Z, Jiang D, Dackiw AP, Xing M. Inhibitory effects of the mitogen-activated protein kinase kinase inhibitor CI-1040 on the proliferation and tumor growth of thyroid cancer cells with BRAF or RAS mutations. J Clin Endocrinol Metab. 2007 Dec;92(12):4686-95. Epub 2007 Oct 2. PubMed PMID: 17911174.
5: Martin L. PD184352 releases the regular hypoxic reversible DNA replication arrest in T24 cells. J Biochem Mol Biol. 2007 Nov 30;40(6):895-8. PubMed PMID: 18047784.
6: Hidalgo M, Amador ML, Jimeno A, Mezzadra H, Patel P, Chan A, Nielsen ME, Maitra A, Altiok S. Assessment of gefitinib- and CI-1040-mediated changes in epidermal growth factor receptor signaling in HuCCT-1 human cholangiocarcinoma by serial fine needle aspiration. Mol Cancer Ther. 2006 Jul;5(7):1895-903. PubMed PMID: 16891476.
7: Mattingly RR, Kraniak JM, Dilworth JT, Mathieu P, Bealmear B, Nowak JE, Benjamins JA, Tainsky MA, Reiners JJ Jr. The mitogen-activated protein kinase/extracellular signal-regulated kinase kinase inhibitor PD184352 (CI-1040) selectively induces apoptosis in malignant schwannoma cell lines. J Pharmacol Exp Ther. 2006 Jan;316(1):456-65. Epub 2005 Oct 20. PubMed PMID: 16239399.
8: Lorusso PM, Adjei AA, Varterasian M, Gadgeel S, Reid J, Mitchell DY, Hanson L, DeLuca P, Bruzek L, Piens J, Asbury P, Van Becelaere K, Herrera R, Sebolt-Leopold J, Meyer MB. Phase I and pharmacodynamic study of the oral MEK inhibitor CI-1040 in patients with advanced malignancies. J Clin Oncol. 2005 Aug 10;23(23):5281-93. Epub 2005 Jul 11. PubMed PMID: 16009947.
9: Wang Y, Van Becelaere K, Jiang P, Przybranowski S, Omer C, Sebolt-Leopold J. A role for K-ras in conferring resistance to the MEK inhibitor, CI-1040. Neoplasia. 2005 Apr;7(4):336-47. PubMed PMID: 15967111; PubMed Central PMCID: PMC1501146.
10: McDaid HM, Lopez-Barcons L, Grossman A, Lia M, Keller S, Pérez-Soler R, Horwitz SB. Enhancement of the therapeutic efficacy of taxol by the mitogen-activated protein kinase kinase inhibitor CI-1040 in nude mice bearing human heterotransplants. Cancer Res. 2005 Apr 1;65(7):2854-60. PubMed PMID: 15805287.

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